molecular formula C12H14FNO B8661708 1-(4-Fluorobenzyl)-4-piperidone

1-(4-Fluorobenzyl)-4-piperidone

Cat. No. B8661708
M. Wt: 207.24 g/mol
InChI Key: SQMIXHCJWRQFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07339061B2

Procedure details

To 10 mmol of piperidin-4-one hydrochloride monohydrate and 20 mmol of triethylamine, dissolved in dichloromethane, there are slowly added 10 mmol of 4-fluorobenzyl chloride; the reaction mixture is then heated at reflux of the solvent for 48 hours, with vigorous stirring. After returning to ambient temperature, water is added and then, after separation of the phases, the organic phase is dried, filtered and concentrated in vacuo to yield the expected product in the form of an orange oil.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.Cl.[NH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.C(N(CC)CC)C.[F:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Cl)=[CH:20][CH:19]=1.O>ClCCl>[F:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22][N:3]2[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]2)=[CH:20][CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
FC1=CC=C(CCl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux of the solvent for 48 hours, with vigorous stirring
Duration
48 h
CUSTOM
Type
CUSTOM
Details
After returning to ambient temperature
CUSTOM
Type
CUSTOM
Details
after separation of the phases
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CN2CCC(CC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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